Indaziflam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Application in Natural Areas and Rangeland Management

Specific Scientific Field: Ecology and Land Management

Summary of the Application: Indaziflam is used in natural areas and rangelands to control invasive plant species. It’s applied alone or in combination with other herbicides like imazapic, picloram, and aminocyclopyrachlor.

Methods of Application or Experimental Procedures: Field plots were established at two locations in Colorado with a diverse mix of native forbs and grasses. Indaziflam and imazapic were applied alone and in combination with picloram and aminocyclopyrachlor .

Results or Outcomes: Decreases in abundance were mainly due to reductions in forbs that resulted in a corresponding increase in grass cover .

Application in Horticultural Crop Production

Specific Scientific Field: Agriculture and Horticulture

Summary of the Application: Indaziflam is used in high-value horticultural crop production for preemergent control of grasses and broadleaf weeds .

Application in Turfgrass Management

Specific Scientific Field: Turfgrass Management

Summary of the Application: Indaziflam and oxadiazon are used in warm-season turfgrass for their persistence and residual activity .

Application in Cellulose Biosynthesis Inhibition

Specific Scientific Field: Plant Physiology

Summary of the Application: Indaziflam is characterized as a cellulose biosynthesis inhibitor (CBI). It has a potentially broad-acting herbicidal mode of action and is also useful in decoding fundamental aspects of cellulose biosynthesis .

Results or Outcomes: Indaziflam-treated seedlings exhibited CBI-like symptomologies of radial swelling and ectopic lignification. Furthermore, indaziflam inhibited the production of cellulose within less than 1 hour of treatment and in a dose-dependent manner .

Application in Controlling Invasive Winter Annual Grasses

Specific Scientific Field: Invasive Plant Science and Management

Summary of the Application: Indaziflam is used for restoring non-crop sites infested with invasive winter annual grasses .

Application in Greenhouse Use

Specific Scientific Field: Horticulture

Summary of the Application: Indaziflam provides effective preemergence control of various weeds such as goosegrass, common chickweed, field bindweed, eclipta, Brazil pusley, and cock’s-comb kyllinga in greenhouse settings .

Application in Microbial Activity and Nitrogen Cycling

Specific Scientific Field: Soil Science

Summary of the Application: Indaziflam can affect microbial activity and nitrogen cycling in the soil .

Results or Outcomes: Research has shown that, even after 28 days of application, indaziflam can remain highly effective (93 to 100 %) against the preemergence of annual bluegrass .

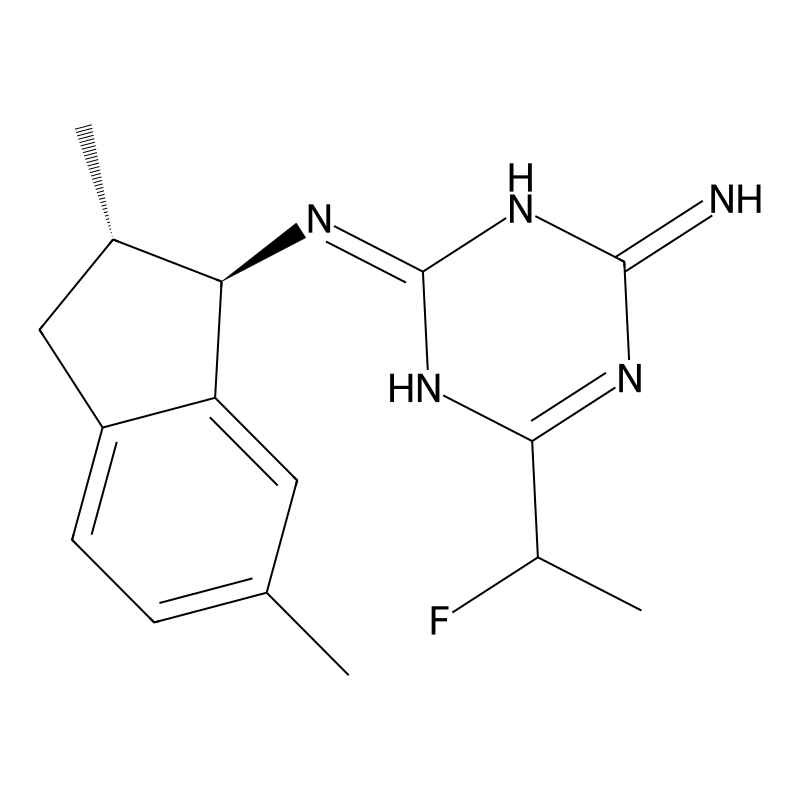

Indaziflam is a selective herbicide belonging to the alkylazine class, primarily used for controlling weeds in warm-season turf. Its chemical structure is characterized by the presence of a triazine moiety, specifically identified as N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1RS)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine. Indaziflam exhibits three asymmetric or chiral carbons, with two specific isomers recognized as active constituents . The compound is notable for its ability to inhibit cellulose biosynthesis, a critical process in plant growth and development .

Indaziflam's biological activity is primarily linked to its role as a cellulose biosynthesis inhibitor. Studies have shown that it significantly inhibits cellulose production within an hour of application in a dose-dependent manner. Unlike other cellulose biosynthesis inhibitors, indaziflam does not induce rapid clearance of cellulose synthase particles from the plasma membrane but instead promotes their accumulation in various cellular regions . This unique mechanism distinguishes it from other compounds that disrupt cellulose synthesis.

The synthesis of indaziflam involves several steps to create its complex structure. While specific synthetic pathways are proprietary to manufacturers like Bayer, it typically includes reactions that form the triazine ring and incorporate the indene moiety along with the fluoroethyl group. The synthesis must ensure the correct configuration of its chiral centers to produce the active isomers effectively .

Indaziflam is primarily applied as a pre-emergent herbicide in turf management, targeting a broad spectrum of annual and perennial weeds while being safe for established grasses. Its effectiveness allows for reduced herbicide applications compared to traditional methods, promoting sustainable agricultural practices. Additionally, due to its mode of action, it is being explored for potential uses in other crops where weed management is crucial .

Research on indaziflam has focused on its interactions with cellulose synthase complexes within plant cells. Unlike other cellulose biosynthesis inhibitors that act through similar pathways, indaziflam's effects do not rely on specific proteins such as Cellulose Synthase Interactive 1 (CSI1). This independence suggests that indaziflam targets different components of the cellulose biosynthetic machinery compared to other inhibitors . Interaction studies have also indicated minimal cross-resistance with other herbicides, highlighting its unique action profile.

Indaziflam shares similarities with several other herbicides known for their roles as cellulose biosynthesis inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Mode of Action | Unique Features |

|---|---|---|

| Isoxaben | Cellulose biosynthesis inhibitor | Rapid clearance of cellulose synthase particles |

| Quinoxyfen | Cellulose biosynthesis inhibitor | Induces immobilization and hyperaccumulation at foci |

| Dichlobenil | Cellulose biosynthesis inhibitor | Causes accumulation at distinct foci in microtubule-rich regions |

| Thaxtomin-A | Cellulose biosynthesis inhibitor | Targets microtubule-associated functions |

Indaziflam stands out due to its distinct mechanism of action that leads to accumulation without rapid clearance or immobilization of cellulose synthase particles. This characteristic allows it to be effective even in resistant plant strains where other inhibitors fail .